n-trans-caffeoyltyramine

Catalog No.
S633788
CAS No.
103188-48-3
M.F
C17H17NO4
M. Wt
299.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-trans-caffeoyltyramine

CAS Number

103188-48-3

Product Name

n-trans-caffeoyltyramine

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

InChI

InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+

InChI Key

VSHUQLRHTJOKTA-XBXARRHUSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O

Synonyms

N-caffeoyltyramine

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O

N-Caffeoyltyramine, also known as typheramide, is a naturally occurring compound found in various plants, including wolfberry (Lycium chinense), marsh samphire (Limoniastrum guyonianum), cocoa beans (Theobroma cacao), and tobacco leaves (Nicotiana tabacum) [, , ]. While the full extent of its biological activities remains under investigation, current research explores its potential applications in several scientific fields:

Anti-inflammatory Properties

Studies suggest that N-caffeoyltyramine may possess anti-inflammatory properties. Research has shown its ability to inhibit the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in immune cells [, ]. Additionally, it has been observed to reduce inflammation in animal models of colitis and arthritis [, ]. These findings suggest its potential as a therapeutic agent for inflammatory diseases.

Neuroprotective Effects

N-caffeoyltyramine has been investigated for its potential neuroprotective effects. Studies have demonstrated its ability to protect nerve cells from damage caused by oxidative stress and neurotoxins [, ]. Furthermore, it has been shown to improve cognitive function in animal models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ]. These findings warrant further exploration of its potential role in preventing or managing neurodegenerative conditions.

N-trans-caffeoyltyramine is a phenolic compound characterized by its unique structure, which consists of a tyramine moiety linked to a caffeoyl group. This compound is notable for its presence in various plant species, particularly in Tribulus terrestris, where it has been isolated and studied for its biological activities. The chemical formula of N-trans-caffeoyltyramine is C17H17NO4C_{17}H_{17}NO_4, and it has a molecular weight of approximately 299.32 g/mol. Its structure can be represented as follows:

N trans caffeoyltyramine C9H9O3C8H10N\text{N trans caffeoyltyramine }C_{9}H_{9}O_{3}-C_{8}H_{10}N

This compound is part of a broader class of compounds known as phenolic amides, which are recognized for their diverse biological properties.

Typical of phenolic compounds, including oxidation and conjugation reactions. It can participate in reactions involving the formation of free radicals, which are crucial in understanding its antioxidant properties. The compound's interactions with other biological molecules can lead to significant changes in its structure and function, particularly in the presence of reactive oxygen species.

Research has demonstrated that N-trans-caffeoyltyramine exhibits several biological activities:

  • Anti-inflammatory Effects: Studies indicate that N-trans-caffeoyltyramine inhibits the production of nitric oxide and pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Properties: The compound has shown the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress .
  • Neuroprotective Effects: It has been investigated for its influence on microRNA expression in human neural cells, indicating possible neuroprotective properties .

N-trans-caffeoyltyramine can be synthesized through various methods, primarily involving the extraction from natural sources or synthetic routes:

  • Extraction from Plants: The compound is often isolated from Tribulus terrestris using solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to purify the compound .
  • Chemical Synthesis: Synthetic approaches may involve the coupling of caffeic acid with tyramine under controlled conditions to yield N-trans-caffeoyltyramine. Specific reaction conditions, such as pH and temperature, are critical for optimizing yield and purity.

N-trans-caffeoyltyramine has several potential applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be explored as a therapeutic agent for chronic inflammatory diseases and neurodegenerative disorders.
  • Cosmetics: Its antioxidant activity makes it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.
  • Food Industry: As a natural antioxidant, it could be used to enhance the shelf life and stability of food products.

Studies have investigated the interaction of N-trans-caffeoyltyramine with biomolecules such as human serum albumin. Techniques like nuclear magnetic resonance (NMR) spectroscopy and fluorescence spectroscopy have been employed to understand these interactions better. These studies reveal that N-trans-caffeoyltyramine binds to serum albumin, which may influence its bioavailability and pharmacokinetics .

N-trans-caffeoyltyramine shares structural similarities with several other phenolic compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Caffeic AcidPhenolic AcidKnown for strong antioxidant properties
N-CaffeoyltyraminePhenolic AmideSimilar structure but different biological activities
FeruloyltyraminePhenolic AmideExhibits anti-inflammatory effects similar to N-trans-caffeoyltyramine
Chlorogenic AcidEster CompoundKnown for its role in glucose metabolism regulation

Uniqueness of N-trans-Caffeoyltyramine

What sets N-trans-caffeoyltyramine apart from these similar compounds is its specific combination of caffeic acid and tyramine moieties, which contribute to its unique biological activities, particularly in modulating inflammatory responses and influencing microRNA expression in neural cells. This specificity suggests that while it shares structural features with other compounds, its functional outcomes may differ significantly based on its distinct interactions within biological systems.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

299.11575802 g/mol

Monoisotopic Mass

299.11575802 g/mol

Heavy Atom Count

22

UNII

3LZ974DQ9J

Other CAS

103188-48-3
219773-48-5

Wikipedia

N-caffeoyltyramine

Dates

Modify: 2024-04-14

Explore Compound Types